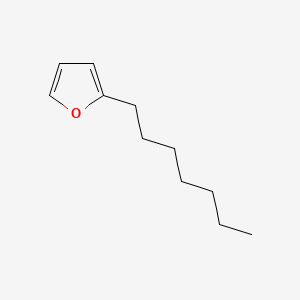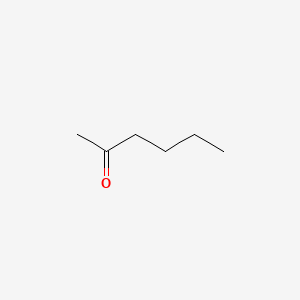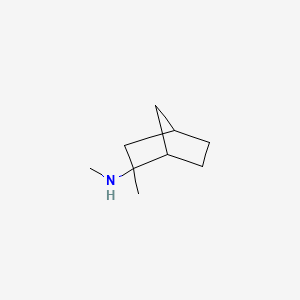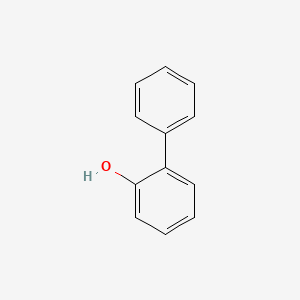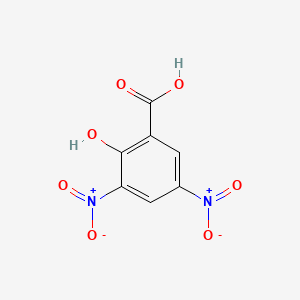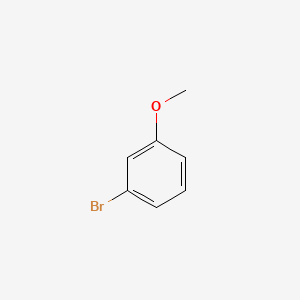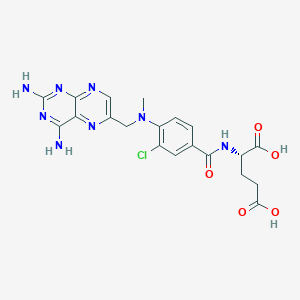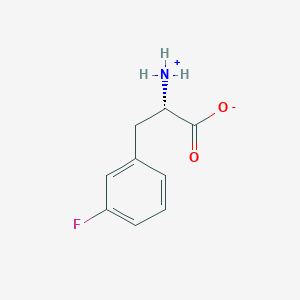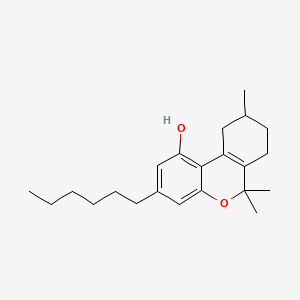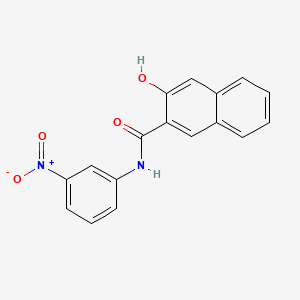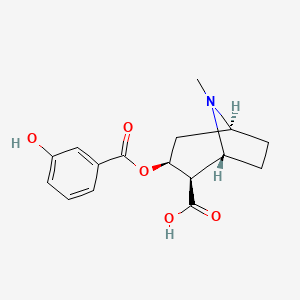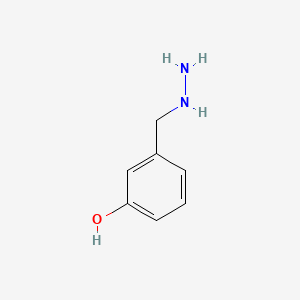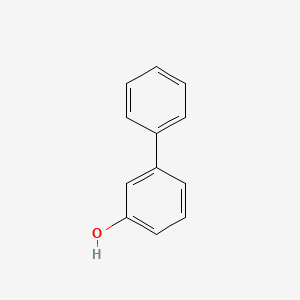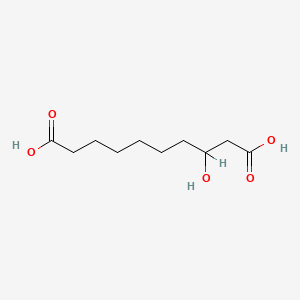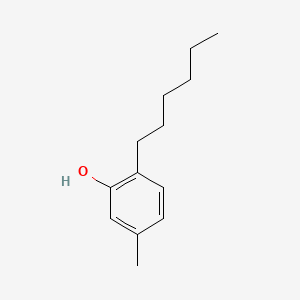
6-Hexyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexyl-m-cresol is a bioactive chemical.
Scientific Research Applications
Cresol in Chemical Industry
Cresol, including m-cresol, serves as an important fine chemical intermediate. It is widely used in manufacturing pesticides, medicines, perfumes, and dyes. The market for o-cresol and m-cresol has seen significant growth recently (Zhan Yi-min, 2002).
Biotechnological Production
Innovative biotechnological methods for producing m-cresol from sugar have been developed using yeast Saccharomyces cerevisiae. This approach provides a renewable alternative to traditional chemical synthesis from fossil resources (Hitschler & Boles, 2019).
Role in Antibiotic Biosynthesis
M-cresol plays a role in the biosynthesis of the antibiotic patulin, with studies identifying key enzymes and reactions involved in its transformation (Murphy, Vogel, Krippahl & Lynen, 1974).
Environmental and Wastewater Treatment
Studies have demonstrated the transformation of o-cresol under methanogenic conditions into other compounds, providing insights into wastewater treatment and environmental remediation processes (Bisaillon, Lépine, Beaudet & Sylvestre, 1991).
Photocatalytic Degradation
Research has explored the use of zinc oxide as a photocatalyst for degrading high concentrations of m-cresol, demonstrating its effectiveness in removing organic pollutants under UV irradiation (Abdollahi, Zakaria & Sairi, 2014).
Industrial Applications in Polyimide Synthesis
6-Hexyl-m-cresol has been used in the synthesis of novel, intrinsically microporous polyimide materials, showing potential applications in gas membrane separation and environmental management (Alaslai, Ma, Ghanem, Wang, Alghunaimi & Pinnau, 2017).
Unique Metabolic Pathways
In Corynebacterium glutamicum, a unique pathway for 4-cresol catabolism involving phosphorylated intermediates has been characterized, highlighting its potential in bioremediation and biochemical production (Du, Ma, Qi, Zheng, Jiang, Li, Wan, Liu & Li, 2016).
properties
CAS RN |
39236-85-6 |
|---|---|
Product Name |
6-Hexyl-m-cresol |
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2-hexyl-5-methylphenol |
InChI |
InChI=1S/C13H20O/c1-3-4-5-6-7-12-9-8-11(2)10-13(12)14/h8-10,14H,3-7H2,1-2H3 |
InChI Key |
DYXAQDSLRRVGHL-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=C(C=C1)C)O |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)C)O |
Appearance |
Solid powder |
Other CAS RN |
39236-85-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
6-Hexyl-m-cresol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



